N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 2320884-29-3
VCID: VC4885124
InChI: InChI=1S/C13H22N2O/c1-9-7-10-5-6-11(8-9)15(10)12(16)14-13(2,3)4/h10-11H,1,5-8H2,2-4H3,(H,14,16)
SMILES: CC(C)(C)NC(=O)N1C2CCC1CC(=C)C2
Molecular Formula: C13H22N2O
Molecular Weight: 222.332

N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide

CAS No.: 2320884-29-3

Cat. No.: VC4885124

Molecular Formula: C13H22N2O

Molecular Weight: 222.332

* For research use only. Not for human or veterinary use.

N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide - 2320884-29-3

Specification

CAS No. 2320884-29-3
Molecular Formula C13H22N2O
Molecular Weight 222.332
IUPAC Name N-tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Standard InChI InChI=1S/C13H22N2O/c1-9-7-10-5-6-11(8-9)15(10)12(16)14-13(2,3)4/h10-11H,1,5-8H2,2-4H3,(H,14,16)
Standard InChI Key RLINYNKLTUWPDT-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)N1C2CCC1CC(=C)C2

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The azabicyclo[3.2.1]octane system consists of a seven-membered bicyclic framework with nitrogen at position 8. The bridgehead nitrogen is substituted with a carboxamide group (-CONH-t-Bu), while position 3 features a methylidene (=CH2) group. The tert-butyl moiety enhances steric bulk and may improve metabolic stability by shielding the amide bond from enzymatic hydrolysis .

Molecular Formula and Weight

  • Molecular Formula: C15H24N2O

  • Molecular Weight: 248.37 g/mol

Key Functional Groups

  • 8-Azabicyclo[3.2.1]octane Core: Provides a rigid scaffold that restricts conformational flexibility, potentially enhancing target selectivity .

  • Methylidene Group: Introduces unsaturation, influencing reactivity and serving as a site for further chemical modifications .

  • Tert-Butyl Carboxamide: Enhances lipophilicity and may contribute to blood-brain barrier permeability .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide has been reported, analogous compounds suggest plausible strategies:

  • Boc Protection/Deprotection:

    • Introduction of the tert-butyl carboxamide via reaction of the azabicyclo[3.2.1]octane amine with tert-butyl isocyanate or a mixed carbonate .

    • Example: Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (PubChem CID: 53487663) utilizes a Boc-protected intermediate .

  • Methylidene Introduction:

    • Wittig olefination or elimination reactions to install the methylidene group at position 3 .

  • Cross-Coupling Reactions:

    • Palladium-catalyzed couplings, as demonstrated in the synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives (90% yield) .

Reactivity Profile

  • Methylidene Group: Susceptible to electrophilic additions (e.g., hydrohalogenation) and Diels-Alder reactions.

  • Carboxamide: Participates in hydrogen bonding, influencing solubility and target binding .

Pharmacological Profile

Mechanism of Action

Structurally related azabicyclo[3.2.1]octane derivatives, such as ARN19689, inhibit NAAA with IC50 values in the low nanomolar range (e.g., 0.042 μM) . By preserving endogenous palmitoylethanolamide (PEA), these compounds exert anti-inflammatory and analgesic effects. The tert-butyl carboxamide in the target compound may enhance binding affinity through hydrophobic interactions with the enzyme’s active site.

Pharmacokinetic Properties

  • Lipophilicity: Predicted logP ~2.93 (analogous to tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate) .

  • BBB Permeability: Likely due to moderate molecular weight and lipophilicity .

Comparative Analysis with Analogues

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamideC15H24N2OMethylidene at C3; tert-butyl carboxamide at N8Hypothesized NAAA inhibition
Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate C13H24N2O2Aminomethyl at C3; Boc-protected amineIntermediate in drug synthesis
ARN19689 C21H28N4O4SPyrazole-sulfonamide; ethoxymethyl-pyrazinyloxy substitutionNAAA inhibitor (IC50 = 0.042 μM)
Tert-butyl 3-boronate-8-azabicyclo[3.2.1]octane C18H30BNO4Boronate ester at C3; tert-butyl carbamateSuzuki coupling precursor

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